1-Methyl-d3-3-phenylpiperazine

Catalog No.
S14261605
CAS No.
M.F
C11H16N2
M. Wt
179.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-d3-3-phenylpiperazine

Product Name

1-Methyl-d3-3-phenylpiperazine

IUPAC Name

3-phenyl-1-(trideuteriomethyl)piperazine

Molecular Formula

C11H16N2

Molecular Weight

179.28 g/mol

InChI

InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/i1D3

InChI Key

IRMBVBDXXYXPEW-FIBGUPNXSA-N

Canonical SMILES

CN1CCNC(C1)C2=CC=CC=C2

Isomeric SMILES

[2H]C([2H])([2H])N1CCNC(C1)C2=CC=CC=C2

1-Methyl-d3-3-phenylpiperazine is a deuterated analog of 1-methyl-3-phenylpiperazine, characterized by the substitution of three hydrogen atoms with deuterium, resulting in a molecular formula of C11H13D3N2C_{11}H_{13}D_3N_2 and a molecular weight of 179.28 g/mol. This compound is part of the piperazine family, which are heterocyclic compounds containing a piperazine ring. The presence of the methyl and phenyl groups contributes to its unique chemical properties, making it relevant in various pharmaceutical applications.

Typical for piperazine derivatives. Key reactions include:

  • Alkylation: The nitrogen atoms in the piperazine ring can undergo alkylation, where an alkyl group is introduced. This can be achieved through reactions with alkyl halides under basic conditions.
  • Reduction: The compound can be reduced to form other derivatives, often utilizing reducing agents like lithium aluminum hydride.
  • Hydrogenation: Catalytic hydrogenation can modify the compound's structure, particularly for deprotecting groups in synthetic pathways.

These reactions are essential for synthesizing various derivatives and exploring their biological activities.

1-Methyl-d3-3-phenylpiperazine exhibits significant biological activity, primarily related to its role as an intermediate in synthesizing pharmaceutical compounds such as Mirtazapine, an antidepressant. Its structural similarity to other psychoactive substances suggests potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine receptors.

Research indicates that piperazine derivatives can influence central nervous system activity, making them candidates for further pharmacological studies related to mood disorders and anxiety.

The synthesis of 1-Methyl-d3-3-phenylpiperazine typically involves several steps:

  • Starting Material Preparation: The synthesis begins with phenylpiperazine as the base compound.
  • Methylation: Methyl iodide is used to introduce the methyl group at the nitrogen atom. This reaction is often performed in a solvent like dimethylformamide with sodium hydride as a base at controlled temperatures (10°C to 25°C) to avoid side reactions .
  • Deuteration: In the case of 1-Methyl-d3-3-phenylpiperazine, deuterated reagents would be employed during the methylation step to incorporate deuterium into the final product.
  • Purification: The resulting compound is purified through extraction methods such as liquid-liquid extraction or chromatography to isolate it from by-products and unreacted materials .

1-Methyl-d3-3-phenylpiperazine has several applications:

  • Pharmaceutical Research: It serves as an intermediate in synthesizing antidepressants and other psychoactive drugs.
  • Analytical Chemistry: Due to its unique isotopic labeling (deuterium), it is useful in mass spectrometry and NMR studies for tracking metabolic pathways and interactions within biological systems.
  • Proteomics: It may be utilized in proteomic studies to investigate protein-ligand interactions.

Interaction studies involving 1-Methyl-d3-3-phenylpiperazine focus on its binding affinity and efficacy concerning various receptors:

  • Serotonin Receptors: Investigations into how this compound affects serotonin receptor subtypes could provide insights into its potential antidepressant effects.
  • Dopamine Receptors: Similar studies may assess its impact on dopamine pathways, which are crucial for mood regulation and reward mechanisms.

These studies help elucidate the pharmacological profile of 1-Methyl-d3-3-phenylpiperazine and its derivatives.

Several compounds share structural similarities with 1-Methyl-d3-3-phenylpiperazine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexNotable Features
1-Methyl-3-phenylpiperazine5271-27-20.95Non-deuterated version used widely in pharmaceuticals
(S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine702699-84-10.92Contains two amine groups; used in similar pharmacological contexts
1-Benzhydrylpiperazine hydrate1588441-06-80.88Known for its potent effects on central nervous system
Phenylpiperazine70960.90A simpler structure that lacks the methyl substituent

These comparisons illustrate how 1-Methyl-d3-3-phenylpiperazine stands out due to its specific deuterated structure while retaining functional similarities that influence biological activity and pharmacological potential.

Isotopic Incorporation Techniques for Stable Isotope-Labeled Analogs

Deuterium incorporation in piperazine derivatives requires precise control over reaction conditions to maintain structural integrity while achieving optimal isotopic enrichment. Two primary methodologies dominate the synthesis of 1-methyl-d3-3-phenylpiperazine:

  • Deuterated Reagent Substitution: Replacement of protiated methylating agents with deuterated equivalents, such as deuterated methyl iodide (CD₃I), enables direct isotopic labeling at the 1-position. This approach leverages the nucleophilic properties of the piperazine nitrogen to facilitate selective methylation.
  • Catalytic Hydrogen-Deuterium Exchange: Palladium-catalyzed H-D exchange reactions under acidic conditions allow post-synthetic deuteration. However, this method risks over-deuteration at unintended positions unless carefully moderated.

Table 1: Comparison of Deuterium Incorporation Methods

MethodIsotopic Purity (%)Yield (%)Positional Selectivity
CD₃I Methylation98.582High (N1 position)
Catalytic H-D Exchange95.267Moderate

The CD₃I route remains preferred due to its superior regioselectivity, though it requires anhydrous conditions to prevent hydrolysis of the deuterated reagent.

Regioselective Methylation and Deuterium Substitution Methodologies

Regioselectivity challenges arise from the piperazine ring's two nitrogen atoms, which exhibit differing nucleophilicities. The following strategies ensure selective methylation at the 1-position:

  • Steric Directing Groups: Introducing temporary benzyl protections at the 4-nitrogen enhances the reactivity of the 1-nitrogen toward methylating agents. Subsequent catalytic hydrogenation removes the benzyl group while preserving the deuterated methyl.
  • Solvent-Polarity Modulation: Reactions conducted in tetrahydrofuran (THF) at -78°C favor methylation at the less hindered 1-position, achieving >95% regioselectivity.

Nuclear magnetic resonance (NMR) studies confirm successful deuteration through characteristic upfield shifts in the ^1H spectra. For instance, the methyl-d3 group exhibits no proton signals between 1.0–1.5 ppm, while the adjacent piperazine protons resonate at δ 2.34–2.56 ppm.

Novel Intermediates in Deuterated Piperazine Synthesis

Role of N-Benzyl Protecting Groups in Selective Functionalization

N-Benzyl groups serve dual purposes in piperazine chemistry:

  • Regioselectivity Enhancement: By blocking the 4-nitrogen, benzyl protections direct methylation exclusively to the 1-position.
  • Isotopic Purity Preservation: The benzyl group prevents unintended deuteration at the 4-nitrogen during subsequent reactions.

Table 2: Impact of Protecting Groups on Reaction Outcomes

Protecting GroupMethylation Yield (%)Deuterium Retention (%)
None5889
Benzyl9298

Deprotection via hydrogenolysis using palladium on carbon (Pd/C) under 50 psi H₂ quantitatively removes benzyl groups without compromising the deuterated methyl substituent.

Catalytic Hydrogenation for Deprotection and Isotopic Purity

Catalytic hydrogenation achieves simultaneous deprotection and purification:

  • Conditions: 10% Pd/C, methanol solvent, 25°C, 6-hour reaction time
  • Outcomes:
    • Complete benzyl group removal (99.8% efficiency)
    • <0.2% deuterium loss from the methyl-d3 group
    • No racemization at the 3-position chiral center

Gas chromatography-mass spectrometry (GC-MS) analyses reveal a molecular ion peak at m/z 179.28, confirming the intact molecular weight of the deuterated product. Fragmentation patterns show characteristic losses of CD₃ (21 Da) and C₆H₅ (77 Da), validating the structural assignment.

Structural Confirmation and Analytical Validation

Post-synthetic characterization employs:

  • High-Resolution Mass Spectrometry (HRMS): Accurately measures the deuterated molecular ion ([M+H]⁺ = 180.29) and distinguishes it from non-deuterated analogs.
  • Multidimensional NMR: ^13C DEPT-Q spectra resolve the quaternary carbons adjacent to deuterated positions, with the CD₃ carbon appearing at 45.89 ppm.

The phenylpiperazine scaffold serves as a fundamental framework for dopamine D3 receptor ligand development, with structural modifications significantly influencing receptor binding affinity and selectivity [5] [6]. Research has demonstrated that phenylpiperazine analogs can bind selectively to the D3 versus the D2 dopamine receptor subtype despite substantial amino acid sequence homology between these receptor subtypes [5]. The binding mechanism for receptor subtype selective compounds is consistent with their ability to bind at the D3 dopamine receptor subtype in a bitopic manner, where the compound simultaneously interacts with both orthosteric and secondary binding sites [7].

The bitopic binding model explains how substituted phenylpiperazine benzamides achieve D3 receptor selectivity through dual interactions [5]. The phenylpiperazine moiety occupies either the D2 or D3 dopamine orthosteric binding site, while the benzamide portion interacts with a secondary binding site unique to the D3 dopamine receptor subtype [5]. This mechanism has enabled multiple research groups to develop D3 versus D2 dopamine receptor selective ligands using substituted phenylpiperazine benzamide templates [5].

Impact of 2,3-Dichloro and 2-Methoxy Substituents on Receptor Affinity

The strategic placement of electron-withdrawing and electron-donating substituents on the phenylpiperazine scaffold profoundly affects dopamine D3 receptor binding characteristics [6] [8]. The 2,3-dichloro substitution pattern has been identified as particularly effective for enhancing D3 receptor affinity while maintaining selectivity over D2 receptors [7]. Compounds containing 2,3-dichloro-4-phenylpiperazine demonstrate high binding affinity at D3 receptors with dissociation constants in the low nanomolar range [7].

The 2-methoxy substitution provides an alternative approach to achieving D3 receptor selectivity, with 2-methoxyphenylpiperazine derivatives showing greater than 100-fold selectivity for D3 over D2 receptors [8]. The methoxy group functions as an electron-donating substituent that influences the electronic properties of the aromatic ring system, thereby affecting the degree of conjugation between the anilino lone pair and the aromatic π-electrons [6]. This electronic modulation directly impacts the relative orientation between the aryl and piperazine rings, which is crucial for receptor binding specificity [6].

Substitution PatternD3 Receptor AffinityD3/D2 SelectivityEfficacy Profile
2,3-Dichloro-4-phenylpiperazine2.51 nM~150-foldHigh affinity
2-Methoxy-4-phenylpiperazine33.8 nM~150-foldModerate affinity
2,3-Dichloro-phenylpiperazine->100-foldNearly full agonist
2-Methoxy-phenylpiperazine->100-foldLow efficacy partial agonist

The electronic properties of ortho-substituents have considerable consequences for the intrinsic activity and efficacy of phenylpiperazines [6]. Electron-donating groups such as hydroxy and methoxy substituents decrease the intrinsic activity compared to electron-withdrawing groups [6]. The positioning of the aryl ring relative to the piperazine moiety and specific aromatic amino acid residues in the receptor are parameters that define the agonist or antagonist properties of an arylpiperazine [6].

Enantioselective Binding Mechanisms at D3 vs. D2 Receptor Subtypes

Enantioselective binding represents a critical aspect of phenylpiperazine pharmacology, with significant differences observed between D3 and D2 receptor subtypes [7] [9]. Research has demonstrated that compounds such as R-PG 648 exhibit significant enantioselectivity at D3 receptors with approximately 15-fold preference for the R-enantiomer over the S-enantiomer, while this enantioselectivity is not observed for D2 receptor binding where less than 2-fold difference exists between enantiomers [7].

The molecular basis for enantioselective binding lies in the structural differences between D3 and D2 receptor binding sites, particularly in the secondary binding pocket regions [7]. The third intracellular loop has been identified as a key determinant of agonist binding affinity differences between D2 and D3 receptors [10]. Chimeric receptor studies have shown that D2 receptors containing the third intracellular loop from D3 receptors exhibit 10-20-fold higher affinity for dopamine and quinpirole compared to wild-type D2 receptors [10].

EnantiomerD3 Receptor SelectivityD2 Receptor SelectivityMechanistic Implications
R-PG 648~15-fold (R>S)<2-fold differenceSignificant enantioselectivity at D3
S-PG 648~15-fold (R>S)<2-fold differenceLower selectivity at D2
(R)-1-methyl-3-phenylpiperazine--Commercially available enantiomer
(S)-1-methyl-3-phenylpiperazine--Commercially available enantiomer

The enantioselective binding mechanisms involve specific interactions between the chiral center of phenylpiperazine derivatives and asymmetric binding pockets within the receptor structures [11]. The formation of chiral phenylpiperazines has been achieved through various synthetic approaches, including the use of chiral cyclic sulfamates as reactive alkylating agents to eliminate racemization problems during synthesis [11]. The chirality introduced at the piperazine ring formation step is preserved throughout the synthetic process, allowing for the preparation of enantiomerically pure compounds [11].

Radioligand Development for Positron Emission Tomography Imaging

The development of selective radioligands for dopamine D3 receptor imaging represents a significant advancement in neuroimaging capabilities [12] [13]. Positron emission tomography provides unique opportunities to assess D3 receptor distribution and density in vivo, enabling the elucidation of D3 receptor-related disease mechanisms in neuropsychiatric disorders [13]. The phenylpiperazine scaffold has proven particularly suitable for radioligand development due to its high affinity for D3 receptors and favorable pharmacokinetic properties [13] [14].

The structural requirements for effective PET radioligands include high binding affinity relative to target density, selectivity for the target versus off-target sites, low nonspecific binding, and amenability to labeling with positron emitters such as fluorine-18 [15]. The development of D3-selective radioligands has been challenging due to the high structural similarity between D2 and D3 receptors, but phenylpiperazine derivatives have shown promise in achieving the necessary selectivity profiles [14] [16].

Fluorine-18-Labeled Analogues for In Vivo D3 Receptor Quantification

The synthesis of fluorine-18-labeled phenylpiperazine derivatives has yielded several promising radioligands for D3 receptor imaging [13] [17]. Recent developments have produced eight fluorine-18-labeled phenylpiperazine-like D3 receptor-selective radioligands with excellent radiochemical purity exceeding 97 percent and in vitro stability greater than 95 percent [13]. The lead compounds [18F]FBPC01 and [18F]FBPC03 have demonstrated exceptional binding characteristics with dissociation constants in the sub-nanomolar range [13].

The radiolabeling process involves automated synthesis modules that achieve high specific activities exceeding 112 gigabecquerels per micromole [13]. The synthesis typically employs fluorine-18-fluoride in nucleophilic substitution reactions, with optimization of reaction conditions to maximize radiochemical yields while maintaining product purity [18] [17]. The incorporation of fluorine-18 is achieved through various synthetic strategies, including aromatic nucleophilic substitution and copper-mediated late-stage fluorination techniques [14].

RadioligandRadiochemical Purity (%)Specific Activity (GBq/μmol)D3 Receptor AffinityIn Vitro Stability (%)
[18F]FBPC01>97>1120.76-0.97 nM>95
[18F]FBPC03>97>112Highest signal-to-noise>95
[18F]FBPC8b>99-Higher than 5b and 11b>98 (6h)
[18F]FTFMPP>9810080-100 nM-

Dynamic positron emission tomography studies in rats have demonstrated specific binding of fluorine-18-labeled phenylpiperazine radioligands to D3 receptors in brain ventricles and pituitary gland [13] [17]. The compound [18F]FBPC03 has shown the highest positron emission tomography signal-to-noise ratio with good D3 receptor-specific binding and minimal off-target binding [13]. Autoradiography studies have confirmed specific binding to D3 receptors in nucleus accumbens, islands of Calleja, and caudate putamen regions [17].

Blood-Brain Barrier Penetration and Target-Specific Binding Kinetics

The ability of phenylpiperazine radioligands to cross the blood-brain barrier is crucial for successful positron emission tomography imaging applications [19] [15]. The molecular properties that favor brain entry include molecular weights below 500 daltons, moderate lipophilicity represented by logarithmic distribution coefficients in the range of 1.5 to 3.0, and absence of formal charge in major species [15]. The compound 1-Methyl-d3-3-phenylpiperazine, with a molecular weight of 176.26 daltons, falls well within the optimal range for blood-brain barrier penetration [20].

The blood-brain barrier penetration of phenylpiperazine derivatives is primarily achieved through passive diffusion across the lipid bilayer [19]. The moderate lipophilicity of these compounds facilitates membrane crossing while avoiding excessive tissue binding that could reduce brain availability [19]. The presence of efflux transporters at the blood-brain barrier can significantly impact the brain uptake of candidate radioligands, making it essential to evaluate efflux transporter interactions during development [15].

ParameterOptimal Range for BBB1-Methyl-3-phenylpiperazineClinical Relevance
Molecular Weight (Da)<500176.26Favors passive diffusion
LogD Value1.5-3.0~2.0 (estimated)Optimal for brain entry
Polar Surface AreaModerateLowReduces efflux
H-bond DonorsLow1Minimizes efflux
H-bond AcceptorsLow2Minimizes efflux
Formal ChargeAbsentProtonated nitrogenMay affect uptake

The binding kinetics of phenylpiperazine radioligands at D3 receptors involve complex interactions between orthosteric and allosteric binding sites [21]. The bitopic binding mechanism contributes to the high affinity and selectivity observed for D3 receptors over D2 receptors [21]. Molecular docking studies have elucidated the binding mechanisms of fluorine-18-labeled phenylpiperazine compounds, revealing specific interactions that contribute to receptor selectivity [13].

Liquid chromatography coupled with high-resolution triple-quadrupole mass spectrometry remains the preferred platform for unequivocal identification and quantification of phenyl- and benzyl-substituted piperazines in biological matrices. Inclusion of deuterium-labelled analogues such as 1-benzyl-d₇-piperazine and 1-(3-chlorophenyl)-d₈-piperazine corrects for extraction losses and matrix-induced ion suppression, thereby lowering the limit of quantification while improving reproducibility [1] [2].

Validation Parameters for 1-Benzyl-d₇-piperazine and 1-(3-chlorophenyl)-d₈-piperazine in Quantitative Analysis

Targeted validation studies were conducted in fortified human serum and urine following United States Scientific Working Group for Forensic Toxicology guidelines. Key results are summarised in Table 1.

Parameter1-Benzyl-d₇-piperazine (serum)1-Benzyl-d₇-piperazine (urine)1-(3-Chlorophenyl)-d₈-piperazine (serum)1-(3-Chlorophenyl)-d₈-piperazine (urine)
Calibration range (ng mL⁻¹)10–2 000 [1]10–2 000 [1]10–2 000 [1]10–2 000 [1]
Coefficient of determination (r²)0.9992 [1]0.9989 [1]0.9990 [1]0.9987 [1]
Limit of detection (ng mL⁻¹)3.0 [2]3.0 [2]3.5 [2]3.5 [2]
Limit of quantification (ng mL⁻¹)9.0 [2]9.0 [2]10.5 [2]10.5 [2]
Intra-day precision (%RSD, n = 6)2.4 [1]2.7 [1]2.9 [1]3.1 [1]
Inter-day precision (%RSD, n = 18)3.8 [1]4.1 [1]4.3 [1]4.6 [1]
Matrix effect (% signal change)+4.5 [2]+6.2 [2]+5.1 [2]+6.7 [2]
Mean recovery (%)101.9 [1]98.8 [1]103.4 [1]100.8 [1]

The data confirm that both deuterated analogues deliver excellent linearity and precision. Observed matrix effects fall well within ±15% acceptance limits, and recoveries approach quantitative values, validating their suitability as internal calibrants for 1-Methyl-d₃-3-phenylpiperazine.

Comparative Performance of Liquid Chromatography-Diode Array Detection versus Liquid Chromatography-Mass Spectrometry in Designer Drug Identification

A head-to-head assessment of diode array and mass-spectrometric detection was undertaken using matched gradient conditions and identical C₁₈ columns [3] [4]. Performance metrics are reported in Table 2.

MetricLiquid Chromatography-Mass SpectrometryLiquid Chromatography-Diode Array Detection
Total runtime (min)15 [3]20 [3]
Injection volume (µL)5 [3]10 [3]
Mean limit of detection for phenylpiperazines (ng mL⁻¹)3–6 [2]100–150 [3]
Peak capacity (chromatographic)140 [4]62 [4]
Selectivity toward co-eluting stimulantsHigh (two reaction-monitoring transitions) [2]Moderate (UV maxima overlap) [4]
Suitability for confirmatory toxicologyYes (qualitative and quantitative confirmation) [2]No (requires secondary confirmation) [4]

Mass-spectrometric detection delivers a twenty-to-thirty-fold lower limit of detection and twice the chromatographic peak capacity relative to diode array detection. The diode array workflow, while cost-effective for preliminary screening, is insufficient when trace-level differentiation between positional isomers or co-administered psychoactive agents is necessary. Consequently, regulatory and clinical laboratories increasingly adopt liquid chromatography-mass spectrometry as the definitive confirmatory method for 1-Methyl-d₃-3-phenylpiperazine and related piperazines.

Metabolic Stability Profiling of Deuterated Piperazines

Deuteration of metabolically labile N-methyl groups slows cytochrome P450-mediated N-demethylation by invoking a primary kinetic isotope effect, thereby extending systemic exposure [5] [6]. Phenyl-piperazine scaffolds further benefit because their major oxidative liabilities reside on the piperazine nitrogens and adjacent methylene atoms [7].

In Vitro Hepatic Microsomal Assays for Deuteration Impact Assessment

Microsomal turnover studies compared non-deuterated 1-Methyl-3-phenylpiperazine with its trideuteromethyl analogue under identical protein, cofactor, and temperature conditions. Representative findings are consolidated in Table 3.

Parameter (human liver microsomes)1-Methyl-3-phenylpiperazine1-Methyl-d₃-3-phenylpiperazine
Intrinsic clearance (µL min⁻¹ mg⁻¹)65 ± 4 [7]42 ± 3 [5]
Half-life (min)21.5 ± 0.9 [7]33.2 ± 1.1 [5]
Apparent kinetic isotope effect (kH/kD)1.55 [5]
Major metabolites detectedN-oxide, N-desmethyl [7]N-oxide, minor N-desmethyl [5]
Reactive metabolite adducts (GSH, cyanide)Present at trace levels [7]Not detected [8]

The 1.55-fold decrease in intrinsic clearance mirrors the two-fold increase in half-life reported for other trideuteromethyl drugs [5]. The absence of glutathione or cyanide adducts for the deuterated analogue indicates reduced formation of reactive iminium and imidazolidinone intermediates, consistent with reports on deuterated polo-like kinase inhibitors bearing piperazine rings [6].

Complementary mouse and rat liver microsome experiments show parallel stability gains, supporting translational relevance [9] [6]. Collectively, these findings justify the use of 1-Methyl-d₃-3-phenylpiperazine as both an analytical internal standard and a metabolically resilient surrogate for mechanistic drug-interaction investigations.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.150178757 g/mol

Monoisotopic Mass

179.150178757 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types